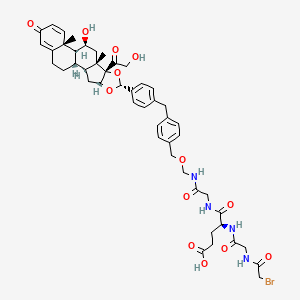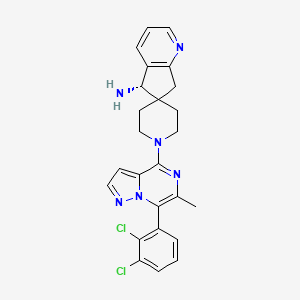
Setd7-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Setd7-IN-1 is a chemical compound known for its role as an inhibitor of the histone lysine methyltransferase enzyme SETD7. This enzyme is involved in the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Setd7-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to build the core molecular framework.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and control. The goal is to achieve consistent quality and high efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Setd7-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Setd7-IN-1 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SETD7 in cancer progression and to develop potential therapeutic strategies targeting this enzyme.
Regenerative Medicine: The compound is used to explore the differentiation of stem cells and the potential for regenerative therapies.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting SETD7 and related pathways.
Mechanism of Action
Setd7-IN-1 exerts its effects by inhibiting the activity of the histone lysine methyltransferase enzyme SETD7. This enzyme is responsible for the monomethylation of lysine residues on histone proteins, which plays a critical role in the regulation of gene expression. By inhibiting SETD7, this compound can alter the methylation status of histones, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Setd7-IN-1 is similar to other histone lysine methyltransferase inhibitors, such as PFI-2. it has unique properties that make it distinct:
Selectivity: This compound exhibits high selectivity for SETD7 compared to other methyltransferases.
Potency: It has a potent inhibitory effect with an IC50 value of 0.96 ± 0.10 µM.
Chemical Structure: The specific functional groups and molecular framework of this compound contribute to its unique inhibitory properties.
List of Similar Compounds
- PFI-2
- Sinefungin
- GSK591
- EPZ004777
Properties
Molecular Formula |
C20H24FN3O4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(2R)-2-[(8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-yl)sulfonylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C20H24FN3O4S/c21-18-12-16(11-15-6-7-22-13-17(15)18)29(27,28)24-19(20(26)23-8-9-25)10-14-4-2-1-3-5-14/h1-5,11-12,19,22,24-25H,6-10,13H2,(H,23,26)/t19-/m1/s1 |
InChI Key |
UWXYTGRBDQRKIP-LJQANCHMSA-N |
Isomeric SMILES |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)N[C@H](CC3=CC=CC=C3)C(=O)NCCO |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2F)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






methyl phosphate](/img/structure/B12384704.png)





![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)



